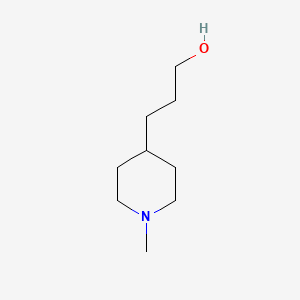

3-(1-Methylpiperidin-4-yl)propan-1-ol

Overview

Description

“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 7037-30-1 . It has a molecular weight of 157.26 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-piperidinyl)-1-propanol . It is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds, such as the isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, demonstrates the application of related compounds in developing radiopharmaceuticals for imaging and diagnostic purposes. These compounds are synthesized for their potential use in positron emission tomography (PET) imaging, providing insights into biochemical processes at the molecular level (Czeskis, 1998).

Anticancer and Kinase Inhibition

Compounds similar to 3-(1-Methylpiperidin-4-yl)propan-1-ol have been evaluated for their Src kinase inhibitory and anticancer activities. A series of derivatives were synthesized and tested against human breast carcinoma cells, showcasing the potential of these compounds in therapeutic applications targeting cancer and kinase-related pathways (Sharma et al., 2010).

Hypoglycemic Activity

The exploration of pyridyl alcohols, including compounds structurally related to this compound, for their hypoglycemic activity signifies another vital application. These studies are crucial for developing new treatments for diabetes, offering a foundation for the discovery of novel therapeutic agents (Blank et al., 1979).

Corrosion Inhibition

The synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and their performance as corrosion inhibitors on carbon steel, showcase applications in materials science. These compounds provide protective layers on metal surfaces, significantly reducing corrosion and extending the lifespan of materials (Gao et al., 2007).

Biotechnological Production

The application of genetically engineered strains for the production of chemicals like 1,3-Propanediol from glycerol highlights the role of similar compounds in biotechnology and industrial microbiology. This research is pivotal for sustainable chemical production, utilizing modified microorganisms to convert substrates into valuable products efficiently (Yang et al., 2018).

Measurement of Acetylcholinesterase Activity

Compounds like N-[11C]Methylpiperidin-4-yl propionate are utilized in dynamic PET studies for estimating relative acetylcholinesterase (AChE) activity in the human brain. This application is crucial for understanding the role of AChE in neurodegenerative diseases and for the development of relevant therapeutic strategies (Koeppe et al., 1999).

Mechanism of Action

Target of Action

The primary target of 3-(1-Methylpiperidin-4-yl)propan-1-ol is the protein kinase Pim1 . Pim1 is a serine/threonine kinase involved in cell survival and proliferation .

Mode of Action

This compound acts as a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site .

Result of Action

The inhibition of Pim1 kinase activity by this compound leads to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro . It also has a strong inhibitory effect on the kinase activity of Pim2 in vitro .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .

Biochemical Analysis

Biochemical Properties

3-(1-Methylpiperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as Pim1 and Pim2, inhibiting their phosphorylation activity at optimal binding sites. This inhibition leads to cellular apoptosis and has been shown to inhibit the growth of human tumor cells in vivo and cell proliferation in vitro . The nature of these interactions involves binding to the active sites of the enzymes, preventing their normal function and leading to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, leading to apoptosis in tumor cells. This compound affects cell signaling pathways by inhibiting the activity of Pim1 and Pim2 kinases, which are involved in cell survival and proliferation . Additionally, it impacts gene expression by downregulating genes associated with cell growth and survival, thereby altering cellular metabolism and promoting cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. It binds to the active sites of Pim1 and Pim2, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the signaling pathways that promote cell survival and proliferation, leading to apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These threshold effects indicate the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes affect the compound’s bioavailability and activity, influencing its overall therapeutic potential

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on protein kinases. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which affect its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. It is primarily localized to the cytoplasm, where it interacts with protein kinases and other regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular processes.

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573862 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7037-30-1 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)

![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)